N'-[(3E)-1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide
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Overview
Description
N’-[(3E)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-BROMO-2-METHOXYPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
The synthesis of N’-[(3E)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-BROMO-2-METHOXYPHENOXY)ACETOHYDRAZIDE involves multiple steps. The synthetic route typically starts with the preparation of the indole nucleus, followed by the introduction of the acetyl and oxo groups. The final step involves the formation of the hydrazide linkage with the 4-bromo-2-methoxyphenoxyacetyl group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
N’-[(3E)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-BROMO-2-METHOXYPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Scientific Research Applications
N’-[(3E)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-BROMO-2-METHOXYPHENOXY)ACETOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(3E)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-BROMO-2-METHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. It binds to multiple receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N’-[(3E)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-BROMO-2-METHOXYPHENOXY)ACETOHYDRAZIDE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylic acid: Known for its antimicrobial properties.
Indole-3-carbinol:
Properties
Molecular Formula |
C19H16BrN3O5 |
---|---|
Molecular Weight |
446.3 g/mol |
IUPAC Name |
N-(1-acetyl-2-hydroxyindol-3-yl)imino-2-(4-bromo-2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C19H16BrN3O5/c1-11(24)23-14-6-4-3-5-13(14)18(19(23)26)22-21-17(25)10-28-15-8-7-12(20)9-16(15)27-2/h3-9,26H,10H2,1-2H3 |
InChI Key |
ULEYZDWPWLCVQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=C(C=C(C=C3)Br)OC |
Origin of Product |
United States |
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